H-Lys-Pro-AMC Hydrochloride

Description

Significance of Fluorogenic Substrates in Enzymology Research

Fluorogenic substrates are pivotal in the field of enzymology for several key reasons. They provide a highly sensitive and convenient method for assaying enzyme activity, often allowing for continuous monitoring of reactions. nih.govmdpi.com This real-time capability is a significant advantage over endpoint assays, enabling detailed kinetic studies of enzymes. nih.gov The use of these substrates allows for the direct measurement of enzymatic rates from the increase in fluorescence as the substrate is hydrolyzed. springernature.com

The high sensitivity of fluorometric assays means that they typically require only small amounts of the enzyme and substrate. mdpi.com This is particularly advantageous when working with rare or expensive enzymes. Furthermore, the specificity of the peptide sequence linked to the fluorophore can be tailored to study a particular enzyme, making them versatile tools for investigating a wide range of proteases. scbt.com This specificity is crucial for understanding the function of individual enzymes within complex biological systems and for high-throughput screening efforts in drug discovery. scbt.comnih.gov The signals generated are often robust and can be detected with standard laboratory equipment, making this a widely accessible technique. mdpi.com

H-Lys-Pro-AMC Hydrochloride as a Model Peptide-Coumarin Conjugate

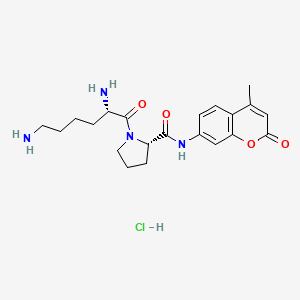

H-Lys-Pro-AMC hydrochloride serves as a classic example of a peptide-coumarin conjugate used in biochemical assays. Its structure is composed of three key parts: a dipeptide sequence (L-lysyl-L-proline), a fluorophore (7-amino-4-methylcoumarin, AMC), and a hydrochloride salt to improve solubility. chemimpex.comchemicalbook.comnih.gov

The peptide portion, H-Lys-Pro, is designed to be recognized and cleaved by specific proteases. chemimpex.comhongtide.com The 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore in the design of protease substrates. nih.gov In its conjugated, non-fluorescent state, the AMC molecule's fluorescence is quenched. cpcscientific.com Enzymatic hydrolysis of the amide bond linking the C-terminal proline to the amine group of AMC liberates the free fluorophore. nih.gov Free AMC exhibits distinct fluorescence, with an excitation wavelength of approximately 351-355 nm and an emission wavelength around 430-460 nm, which can be readily quantified. cpcscientific.commedchemexpress.comresearchgate.net This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity. mdpi.com The stability and solubility of the compound in aqueous solutions further enhance its utility in various laboratory settings. chemimpex.com

Table 1: Physicochemical Properties of H-Lys-Pro-AMC

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O4 |

| Molecular Weight | 400.48 g/mol |

| CAS Number | 133066-53-2 |

| Appearance | Synthetic Solid |

| Storage Conditions | -20°C, protected from light |

This data is compiled from multiple sources. hongtide.comavantorsciences.combioscience.co.uk

Overview of its Primary Academic Research Applications

The primary application of H-Lys-Pro-AMC hydrochloride is as a fluorogenic substrate in enzyme assays. chemimpex.com Its unique structure allows for high specificity and sensitivity in studying proteolytic enzymes. chemimpex.com Key research applications include:

Biochemical Assays: It is widely used to study enzyme kinetics and inhibition. chemimpex.com Specifically, it is a well-established substrate for dipeptidyl peptidase II (DPP II / DAP II) and is also cleaved by dipeptidyl peptidase IV (DPP IV). hongtide.comavantorsciences.comglpbio.cn This allows researchers to characterize the activity of these enzymes and to screen for potential inhibitors.

Drug Development: In pharmaceutical research, H-Lys-Pro-AMC is used to screen for drug candidates that target proteases. chemimpex.com By measuring the inhibition of fluorescence generation, scientists can identify compounds that block the activity of enzymes implicated in diseases like cancer or metabolic disorders. chemimpex.com

Cell Biology: The substrate is employed in cell culture studies to investigate cellular processes involving proteases. chemimpex.com This can help in understanding signaling pathways and other cellular mechanisms where these enzymes play a role. chemimpex.com

Diagnostic Research: There is potential for its use in developing diagnostic tools for diseases associated with altered protease activity, offering a method for early detection. chemimpex.com For instance, probes like H-Lys-Pro-AMC have been used in research to detect and differentiate between disease states, such as liver conditions, by measuring protease activity in biological fluids. google.com

Table 2: Primary Enzyme Targets for H-Lys-Pro-AMC

| Enzyme Name | Abbreviation | Enzyme Commission (EC) Number |

|---|---|---|

| Dipeptidyl Peptidase II | DPP II / DAP II | 3.4.14.2 |

| Dipeptidyl Peptidase IV | DPP IV | 3.4.14.5 |

This data is compiled from multiple sources. hongtide.comavantorsciences.comglpbio.cn

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| H-Lys-Pro-AMC Hydrochloride |

| Lysyl-Proline (Lys-Pro) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4.ClH/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);1H/t16-,17-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVUYFMGGNYZCJ-QJHJCNPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Target Identification and Characterization with H Lys Pro Amc Hydrochloride

Dipeptidyl Peptidase II (DPP II / DAP II) Activity Profiling

H-Lys-Pro-AMC is a recognized substrate for Dipeptidyl Peptidase II (DPP II), also known as Dipeptidyl Aminopeptidase (B13392206) II (DAP II). glpbio.cnvwr.com This enzyme preferentially cleaves dipeptides from the N-terminus of polypeptide chains, with a strong preference for substrates containing a proline residue at the P1 position.

Research has established that H-Lys-Pro-AMC serves as a substrate for DPP II. glpbio.cnvwr.com The enzyme's specificity is largely driven by the amino acid residues at the P1 (proline) and P2 (lysine) positions of the substrate. Studies on human DPP II have demonstrated its high efficiency in hydrolyzing synthetic substrates that feature a proline residue at the P1 position and a lysine (B10760008) residue at the P2 position. nih.gov This inherent specificity makes substrates like H-Lys-Pro-AMC valuable tools for profiling DPP II activity. Another similar compound, H-Lys-Ala-AMC, is also noted as a highly sensitive fluorogenic substrate for DPP II. glpbio.combachem.com

Kinetic analyses of purified human DPP II have been performed using analogous chromogenic substrates to elucidate the enzyme's efficiency. While direct kinetic data for H-Lys-Pro-AMC is not detailed in the provided search results, studies using similar p-nitroanilide (pNA) substrates reveal the enzyme's preferences. For instance, Lys-Pro-pNA and Ala-Pro-pNA were identified as the most sensitive chromogenic substrates for human DPP II. nih.gov The selectivity constant (kcat/Km) highlights the enzyme's catalytic efficiency toward these substrates. nih.gov

Below is a table of kinetic parameters for various substrates with purified human Dipeptidyl Peptidase II, demonstrating the enzyme's preference for substrates with Proline at the P1 position. nih.gov

| Substrate | kcat/Km (s⁻¹·M⁻¹) | Relative Efficiency |

| Lys-Pro-pNA | 4.1 x 10⁶ | 100% |

| Ala-Pro-pNA | 2.6 x 10⁶ | 63.4% |

| Lys-Ala-pNA | 0.4 x 10⁶ | 9.8% |

| Data derived from studies on the p-nitroanilide (pNA) analogs of AMC substrates. nih.gov |

Dipeptidyl Peptidase IV (DPP IV) Interactions

In addition to being a substrate for DPP II, H-Lys-Pro-AMC is also subject to cleavage by Dipeptidyl Peptidase IV (DPP IV). glpbio.cnvwr.com DPP IV is another proline-specific peptidase, but it exhibits different substrate preferences and kinetic profiles compared to DPP II.

H-Lys-Pro-AMC is confirmed to be cleaved by DPP IV. glpbio.cnvwr.com DPP IV is well-known for its role in cleaving N-terminal dipeptides from polypeptides where proline (or sometimes alanine) is in the penultimate position. The standard and highly sensitive fluorogenic substrate for DPP IV is typically H-Gly-Pro-AMC. glpbio.comcaymanchem.commedchemexpress.com The cleavage of H-Lys-Pro-AMC by DPP IV indicates that the enzyme can accommodate lysine in the P2 position, although this is not its most preferential substrate.

While both DPP II and DPP IV can hydrolyze substrates with a Pro residue at the P1 position, their efficiencies differ. Studies comparing the two enzymes indicate a significant selectivity of certain substrates and inhibitors for DPP II over DPP IV. For example, the reversible competitive inhibitor Lys-Pip shows approximately a 1000-fold greater selectivity for DPP II than for DPP IV. nih.gov Although H-Lys-Pro-AMC is cleaved by DPP IV, other substrates like H-Gly-Pro-AMC are considered more specific and sensitive for detecting DPP IV activity. glpbio.comresearchgate.net The higher catalytic efficiency (kcat/Km) of DPP II for substrates like Lys-Pro-pNA compared to typical DPP IV substrates suggests that H-Lys-Pro-AMC is likely a more efficient substrate for DPP II than for DPP IV. nih.gov

Broad-Spectrum Peptidase and Protease Investigations

The utility of dipeptidyl-AMC substrates extends beyond DPP II and DPP IV. The specificity of these substrates is often tested against a panel of proteases to determine their selectivity. For instance, investigations into the prolyl dipeptidyl peptidase from Mycobacterium tuberculosis showed that dipeptide substrates with non-proline residues at the P1 position, such as H-Lys-Ala-AMC, yielded significantly lower catalytic activity. uu.nl This highlights the stringent requirement for a proline residue at the P1 position for many enzymes in this class. Furthermore, the related substrate H-Lys-Ala-AMC has been identified as a potent substrate for Porphyromonas endodontalis dipeptidylpeptidase V (DPP 5), demonstrating the application of such compounds in characterizing peptidases from various organisms. glpbio.combachem.com

Proline-Specific Peptidase Studies

H-Lys-Pro-AMC Hydrochloride is a well-established and sensitive substrate for the study of proline-specific peptidases, particularly Dipeptidyl Peptidase II (DPP II) and Dipeptidyl Peptidase IV (DPP IV). glpbio.cnvwr.com These enzymes play crucial roles in various physiological processes, and their activity can be conveniently monitored using this fluorogenic substrate.

DPP IV is a serine exopeptidase that cleaves X-Proline dipeptides from the N-terminus of polypeptides and is a significant target in the treatment of type 2 diabetes. sigmaaldrich.com While H-Gly-Pro-AMC is a more commonly cited substrate for DPP IV activity assays, H-Lys-Pro-AMC is also cleaved by this enzyme. glpbio.cnvwr.com The general principle of the assay involves the cleavage of the Pro-AMC bond by DPP IV, leading to the release of fluorescent AMC, which can be quantified to determine enzyme activity.

The table below summarizes the characteristics of these two key proline-specific peptidases that can be studied using H-Lys-Pro-AMC.

| Enzyme | EC Number | Alternative Names | Substrate Specificity |

| Dipeptidyl Peptidase II | 3.4.14.2 | DPP II, QPP, DPP7 | Cleaves X-Pro dipeptides, prefers Lys at P2 |

| Dipeptidyl Peptidase IV | 3.4.14.5 | DPP IV, CD26 | Cleaves X-Pro or X-Ala dipeptides from N-terminus |

Exploration of Other Aminopeptidase Activities

Beyond the well-characterized DPP II and DPP IV, H-Lys-Pro-AMC can be employed to investigate the activity of other aminopeptidases that exhibit a preference for a proline residue at the P1 position. Aminopeptidases are a broad class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. The specificity of these enzymes is largely determined by the identity of the N-terminal amino acid (P1') and the penultimate amino acid (P1) of the substrate.

The use of a dipeptide-AMC substrate like H-Lys-Pro-AMC allows for the specific detection of dipeptidyl aminopeptidase activity. The presence of a lysine at the P2 position can influence the substrate specificity and may allow for the differentiation of activities from various aminopeptidases within a complex biological sample. For example, while DPP II and DPP IV are the primary targets, it is conceivable that other, less characterized aminopeptidases with a similar substrate preference could be identified through screening assays utilizing H-Lys-Pro-AMC.

The following table outlines the potential for exploring different aminopeptidase activities with H-Lys-Pro-AMC.

| Aminopeptidase Type | General Function | Potential for H-Lys-Pro-AMC Hydrolysis |

| Dipeptidyl Aminopeptidases | Cleave N-terminal dipeptides | High, particularly for those recognizing Pro at the P1 position. |

| Tripeptidyl Aminopeptidases | Cleave N-terminal tripeptides | Unlikely to be a primary substrate. |

| General Aminopeptidases | Cleave single N-terminal amino acids | Not a substrate, as the scissile bond is internal to the dipeptide. |

Serine Protease and Cysteine Peptidase Research Contexts

While H-Lys-Pro-AMC is primarily utilized for studying proline-specific aminopeptidases, the underlying technology of fluorogenic AMC substrates is widely applied in the research of serine and cysteine peptidases. nih.gov These broad classes of enzymes have diverse substrate specificities, and custom AMC-linked peptide substrates are frequently designed to probe their activity.

For instance, fluorogenic substrates with different peptide sequences are used to profile the specificity of various serine proteases involved in blood coagulation, such as thrombin and factor Xa. nih.gov Similarly, the activity of cysteine proteases like caspases, which are key mediators of apoptosis, is often assayed using specific tetrapeptide-AMC substrates.

Although there is no direct evidence from the provided search results to suggest that H-Lys-Pro-AMC is a common substrate for serine or cysteine peptidases, it could theoretically be cleaved by a protease with a specific recognition motif for the Lys-Pro dipeptide. However, its primary application remains in the specific context of proline-specific peptidases. The broader utility of AMC-based substrates in protease research provides a valuable context for understanding the application of H-Lys-Pro-AMC.

The table below provides examples of AMC-based substrates used for other protease classes, illustrating the versatility of this research tool.

| Protease Class | Example Enzyme(s) | Example AMC Substrate(s) |

| Serine Proteases | Thrombin, Trypsin | Boc-Val-Pro-Arg-AMC, Z-GPR-AMC |

| Cysteine Proteases | Caspase-3, Papain | Ac-DEVD-AMC, Z-FR-AMC |

Substrate Specificity and Enzyme Recognition Mechanism

Elucidation of P2-P1 Subsite Preferences

The cleavage of a peptide substrate by a protease is governed by the complementarity between the substrate's amino acid sequence (designated Pn...P2-P1-P1'-P2'...) and the binding pockets (subsites S_n_...S2-S1-S1'-S2'...) of the enzyme's active site. For H-Lys-Pro-AMC, Lysine (B10760008) occupies the P2 position and Proline is in the P1 position, directly adjacent to the scissile bond.

The affinity of a protease for the H-Lys-Pro-AMC substrate is critically dependent on the specific recognition of the Lysine and Proline residues by the S2 and S1 subsites of the enzyme, respectively.

The Lysine (P2) residue features a long, aliphatic side chain terminating in a positively charged primary amino group. khanacademy.org This allows it to engage in favorable electrostatic interactions, such as with a negatively charged aspartate residue, within a well-defined S2 binding pocket. nih.gov Proteases like plasmin and certain coagulation factors exhibit a preference for basic residues at various positions, underscoring the importance of such charge-based recognition mechanisms. nih.govnih.gov

The Proline (P1) residue is unique among the proteinogenic amino acids due to its secondary amine, where the side chain forms a rigid pyrrolidine ring that is covalently bonded back to the peptide backbone nitrogen. khanacademy.orgfrontiersin.org This cyclic structure imparts significant conformational rigidity to the peptide chain, making the preceding peptide bond (Lys-Pro in this case) resistant to hydrolysis by many general proteases. scispace.com However, this same feature makes H-Lys-Pro-AMC a highly specific substrate for a specialized class of enzymes known as Post-Proline Cleaving Enzymes (PPCEs). These enzymes, such as prolyl endopeptidase (PEP), possess an S1 subsite structurally adapted to accommodate the bulky and conformationally restricted nature of a P1 proline residue, enabling them to efficiently catalyze the cleavage of the Pro-AMC bond. nih.gov The specificity of PPCEs for proline at the P1 position is a key factor in their biological roles and their utility in biotechnology. nih.govacs.org

Conversely, for many other proteases, proline is strongly disfavored at the P1 position but may be preferred at other locations. Thrombin, for instance, shows a strict preference for proline at the P2 position, not P1. nih.gov This differential preference highlights the precise structural requirements of enzyme subsites and forms the basis of substrate specificity.

The P1' position of the substrate, which interacts with the S1' subsite of the enzyme, is occupied by the 7-amino-4-methylcoumarin (B1665955) (AMC) group. The cleavage of the anilide bond between the P1 Proline and the AMC moiety liberates the fluorophore, allowing for real-time measurement of enzyme activity. nih.gov The chemical nature of this leaving group is not merely passive but actively influences the efficiency of the enzymatic reaction.

Table 1: Example of Kinetic Constants for Thrombin with Different P1' Leaving Groups This table illustrates the principle that the leaving group can influence enzyme kinetics. Note that the substrate sequence shown is a known thrombin substrate and differs from H-Lys-Pro-AMC, but the data effectively demonstrates the role of the P1' position.

| Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹·s⁻¹) |

| Ac-Nle-Thr-Pro-Lys-AMC | 31.0 ± 0.9 | 115 ± 10 | 0.26 ± 0.03 |

| Ac-Nle-Thr-Pro-Lys-ACC | 33.7 ± 2.7 | 125 ± 13 | 0.28 ± 0.05 |

| Data sourced from a study on thrombin substrates. nih.gov |

Furthermore, structural analyses of other proteases, such as HIV-1 protease, have revealed that the identity of the P1' residue can allosterically influence the positioning and orientation of the P2 residue in the S2 subsite, thereby affecting the cleavage rate. nih.gov This suggests a molecular crosstalk between the S' and S subsites of the enzyme, where the binding of the AMC group could potentially modulate the binding of the Lys-Pro sequence to optimize the presentation of the scissile bond to the catalytic machinery.

Structural Determinants of Substrate Recognition

Understanding the three-dimensional structure of the enzyme-substrate complex is essential for a complete picture of recognition and catalysis. While crystal structures of specific enzymes bound to H-Lys-Pro-AMC may not be widely available, its recognition can be inferred from model-based analyses and computational predictions.

A theoretical model of H-Lys-Pro-AMC binding to a cognate protease, such as a PPCE, would involve the docking of the substrate into the enzyme's active site cleft. The key interactions would be:

S1 Subsite: The S1 pocket would be shaped to accommodate the rigid pyrrolidine ring of the P1 Proline. This pocket is often hydrophobic in nature and sterically constrained to favor the specific five-membered ring structure. nih.gov

S2 Subsite: The S2 pocket would feature a negatively charged residue (e.g., Asp or Glu) positioned to form a salt bridge with the positively charged ε-amino group of the P2 Lysine side chain. This electrostatic interaction is a primary determinant of specificity for trypsin-like proteases and is a key contributor to substrate affinity. nih.gov

Catalytic Triad: The Pro-AMC anilide bond would be positioned in close proximity to the enzyme's catalytic residues (e.g., Ser-His-Asp for a serine protease). The conformationally restricted backbone imposed by the P1 Proline helps to present the scissile bond to the catalytic triad in an optimal orientation for nucleophilic attack. scispace.com

The inherent rigidity of the Proline residue reduces the entropic penalty of binding, as the substrate has less conformational freedom to lose upon entering the constrained active site. scispace.com

Computational methods are powerful tools for predicting and analyzing the binding of substrates like H-Lys-Pro-AMC to proteases. These approaches include:

Molecular Docking: This technique predicts the preferred orientation of the substrate when bound to the enzyme to form a stable complex. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol), allowing for the comparison of different substrates or the prediction of the effects of enzyme mutations. Docking simulations can visualize the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the flexibility of the substrate in the active site, the stability of key interactions, and the conformational changes that may occur in the enzyme or substrate upon binding. This can help confirm whether the initial docked pose is stable and productive for catalysis.

These computational models can quantitatively predict the importance of residues like the P2 Lysine and P1 Proline by calculating the energetic contribution of their interactions with the S2 and S1 subsites, respectively.

Comparative Substrate Hydrolysis Profiles Across Enzyme Variants

The rate of H-Lys-Pro-AMC hydrolysis varies dramatically across different proteases, reflecting their inherent subsite preferences. This differential activity is the foundation of its use as a specific assay substrate.

High Activity: Post-Proline Cleaving Enzymes (PPCEs) are expected to show the highest activity towards H-Lys-Pro-AMC, as their active sites are specifically evolved to recognize and cleave after proline residues. nih.govacs.org

Low to No Activity: Most other classes of proteases exhibit poor activity against this substrate. For example:

Trypsin-like Serine Proteases: These enzymes (e.g., trypsin, thrombin, plasmin) have a strong preference for basic residues (Lys or Arg) at the P1 position. nih.gov The presence of Proline at P1 makes H-Lys-Pro-AMC a very poor substrate for these enzymes.

Chymotrypsin-like Serine Proteases: These enzymes (e.g., chymotrypsin, elastase) prefer large, hydrophobic, or aromatic residues (e.g., Phe, Tyr, Trp, Leu) at the P1 position and would not be expected to cleave H-Lys-Pro-AMC efficiently. nih.gov

Cysteine Proteases: While specificities vary, many cysteine proteases like papain and cruzain show a strong preference for hydrophobic amino acids at the P2 position and are generally not specialized for cleaving after proline. nih.gov

This high degree of selectivity allows researchers to use H-Lys-Pro-AMC to specifically measure the activity of PPCEs in complex biological samples with minimal interference from other, more abundant proteases.

Table 2: Predicted Relative Hydrolysis of H-Lys-Pro-AMC by Different Protease Classes

| Protease Class | Key P1 Preference | Key P2 Preference | Predicted Activity on H-Lys-Pro-AMC (P1=Pro, P2=Lys) |

| Post-Proline Cleaving Enzymes (PPCEs) | Proline | Variable | High |

| Trypsin-like Proteases | Basic (Lys, Arg) | Variable (often Pro for Thrombin) | Very Low / Negligible |

| Chymotrypsin-like Proteases | Large Hydrophobic/Aromatic | Variable | Very Low / Negligible |

| Papain-like Cysteine Proteases | Variable | Hydrophobic (Val, Leu, Phe) | Very Low / Negligible |

| This table provides a qualitative comparison based on known protease specificities. nih.govnih.gov |

Kinetic Analysis of H Lys Pro Amc Hydrochloride Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters

The Michaelis-Menten model provides a framework for quantifying the key parameters that describe an enzyme's catalytic function. For the hydrolysis of H-Lys-Pro-AMC, these parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

The Michaelis constant (Kₘ) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower Kₘ value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations.

The determination of Kₘ for H-Lys-Pro-AMC hydrolysis involves incubating the target enzyme with a range of substrate concentrations and measuring the initial rate of AMC release. For analogous substrates, Kₘ values have been shown to be influenced by assay conditions. For instance, in studies using the substrate Boc-Lys(TFA)-AMC with histone deacetylase 8 (KDAC8), the Kₘ was found to be significantly dependent on the ionic strength of the buffer. In a low-salt buffer system, the Kₘ was determined to be (8.9 ± 1.6) µmol/L, whereas in a buffer with higher ionic strength, the Kₘ value increased to 31 µmol/L explorationpub.com. This suggests that high salt concentrations can decrease the apparent affinity of the enzyme for the substrate, likely by interfering with ionic interactions crucial for substrate recognition and binding explorationpub.com.

Table 1: Effect of Ionic Strength on Kₘ for a Similar AMC Substrate Data based on hydrolysis of Boc-Lys(TFA)-AMC by KDAC8.

| Buffer Condition | Kₘ (µmol/L) |

| Low Ionic Strength | 8.9 ± 1.6 |

| High Ionic Strength | 31 |

This interactive table illustrates how the Michaelis constant (Kₘ), an indicator of substrate affinity, can vary with the ionic strength of the assay buffer, based on data from a study on KDAC8 explorationpub.com.

While Kₘ describes substrate binding, the turnover number (kcat) and the catalytic efficiency (kcat/Kₘ) describe the subsequent catalytic steps.

kcat (Turnover Number): This parameter represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's maximal catalytic speed. aklectures.comreddit.com

kcat/Kₘ (Catalytic Efficiency): This ratio, often called the specificity constant, is a measure of how efficiently an enzyme converts a substrate into a product. nih.gov It is particularly useful for comparing an enzyme's preference for different substrates or for evaluating an enzyme's performance under non-saturating substrate conditions, which often reflect physiological states. aklectures.comreddit.comreddit.com An enzyme with a high kcat/Kₘ value demonstrates high catalytic activity (high kcat) and/or a strong affinity for the substrate (low Kₘ). reddit.com

In the aforementioned study of KDAC8 with Boc-Lys(TFA)-AMC, kcat was also found to be dependent on ionic strength. The enzyme exhibited a kcat of (0.034 ± 0.002) s⁻¹ in the low-salt buffer, which increased nearly six-fold to 0.18 s⁻¹ at higher ionic strength explorationpub.com. This indicates that while higher salt concentration may reduce substrate affinity (higher Kₘ), it can be beneficial for the actual substrate turnover process explorationpub.com.

Table 2: Kinetic Parameters for KDAC8 with Boc-Lys(TFA)-AMC

| Parameter | Low Ionic Strength | High Ionic Strength |

| Kₘ (µmol/L) | 8.9 | 31 |

| kcat (s⁻¹) | 0.034 | 0.18 |

| kcat/Kₘ (µM⁻¹s⁻¹) | 0.0038 | 0.0058 |

Environmental and Buffer Condition Optimization for Enzyme Activity

The catalytic activity of enzymes is highly sensitive to the surrounding chemical and physical environment. Optimizing conditions such as pH, temperature, and buffer composition is critical for achieving reliable and maximal rates of H-Lys-Pro-AMC hydrolysis in enzymatic assays.

The pH of the reaction buffer has a profound effect on enzyme activity, influencing the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. For the hydrolysis of a similar substrate, Gly-Pro-AMC, by a bovine serum DPP IV-like peptidase, the optimal pH was found to be in the range of 7.5 to 9.0 dcu.ie. Enzyme activity was observed to decrease sharply at pH values below 6.0, with complete inactivation occurring at pH 4.0 dcu.ie. Kinetic analysis over a range of pH values for this enzyme revealed two pK values, 6.18 and 9.70, which likely correspond to key ionizable groups within the active site, such as a histidine residue, that are essential for catalysis dcu.ie.

Temperature influences the rate of enzymatic reactions by affecting the kinetic energy of both the enzyme and substrate molecules. Generally, an increase in temperature leads to a higher reaction rate up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. For a bovine serum DPP IV-like peptidase, the relative activity was shown to increase with temperatures up to 50°C dcu.ie. Studies on thermal stability, where the enzyme is incubated at elevated temperatures (e.g., 71°C) and residual activity is measured over time, are used to determine its heat tolerance and decay kinetics dcu.ie.

The composition of the assay buffer, including its chemical nature and ionic strength, can significantly impact enzymatic hydrolysis.

Buffer Composition: Different buffer systems can yield different activity levels even at the same pH. For a DPP IV-like enzyme, activity against Gly-Pro-AMC was higher at pH 8.0 in a HEPES buffer compared to a Tris-HCl buffer dcu.ie. Similarly, significant decreases in activity were noted when changing from MOPS to HEPES buffer at pH 7.0 and 7.5 dcu.ie. This highlights the importance of selecting and consistently using an appropriate buffer system for kinetic studies.

Ionic Strength: The total concentration of ions in the solution can alter enzyme activity by affecting protein stability and the electrostatic interactions between the enzyme and the substrate researchgate.net. As demonstrated with the KDAC8 enzyme, increasing ionic strength led to a higher Kₘ (lower affinity) but also a significantly higher kcat (faster turnover) explorationpub.com. In other systems, such as the hydrolysis of whey protein, the addition of 0.5 M NaCl was found to decrease the rate of hydrolysis, possibly due to the stabilization of the protein substrate's structure at high ionic strength wur.nl. These findings underscore that the effect of ionic strength is specific to the particular enzyme-substrate system and must be determined empirically.

Steady-State and Pre-Steady-State Kinetic Methodologies

The kinetic analysis of H-Lys-Pro-AMC hydrochloride hydrolysis, particularly by enzymes such as dipeptidyl peptidase II (DPPII), provides valuable insights into the enzyme's catalytic efficiency and substrate specificity. This is achieved through the application of steady-state and pre-steady-state kinetic methodologies.

Steady-State Kinetics

Steady-state kinetics are utilized to determine key enzymatic parameters under conditions where the concentration of the enzyme-substrate complex remains constant over time. For the hydrolysis of H-Lys-Pro-AMC, this typically involves monitoring the increase in fluorescence as the AMC (7-amino-4-methylcoumarin) group is cleaved from the dipeptide. The initial rate of this reaction is measured at various substrate concentrations, allowing for the calculation of the Michaelis-Menten constant (Km) and the catalytic constant (kcat).

The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat, often referred to as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The ratio of kcat/Km is known as the specificity constant or catalytic efficiency, and it provides a measure of how efficiently an enzyme can convert a substrate into a product. Research on human DPPII has demonstrated the enzyme's high efficiency towards synthetic substrates that have a proline residue at the P1 position and a lysine (B10760008) residue at the P2 position, such as in H-Lys-Pro-AMC. nih.gov

Detailed research findings on the hydrolysis of substrates with similar structures to H-Lys-Pro-AMC by human dipeptidyl peptidase II have yielded specific kinetic parameters. While direct data for H-Lys-Pro-AMC hydrochloride is not extensively published, the kinetic constants for the structurally analogous chromogenic substrate Lys-Pro-pNA (p-nitroanilide) provide a strong indication of the enzyme's activity. The catalytic efficiency for Lys-Pro-pNA is notably high, with a kcat/Km value of 4.1 x 106 M-1s-1. nih.gov Studies have also shown that DPPII generally prefers chromogenic pNA-derived substrates over some fluorogenic ones, and that fluorogenic substrates can sometimes exhibit substrate inhibition at higher concentrations. nih.gov

The following interactive table summarizes the steady-state kinetic parameters for the hydrolysis of various dipeptide-derived substrates by human dipeptidyl peptidase II at pH 5.5, which is considered the optimal pH for this enzyme's activity. nih.gov

Data adapted from Van der Veken, P., et al. (2007). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biological Chemistry.

Pre-Steady-State Kinetic Methodologies

Pre-steady-state kinetics focus on the initial moments of an enzymatic reaction, before the steady state is reached. This approach allows for the direct measurement of individual rate constants for steps in the catalytic mechanism, such as substrate binding, the chemical cleavage step, and product release. Techniques like stopped-flow and quenched-flow are commonly employed for these measurements, as they allow for the observation of rapid reactions that occur on a millisecond timescale.

In the context of H-Lys-Pro-AMC hydrolysis, pre-steady-state analysis could reveal the rate-limiting step of the reaction. For instance, a burst of fluorescence in the initial phase of the reaction would suggest that the cleavage of the AMC group (acylation) is faster than a subsequent step, such as the release of the dipeptide from the enzyme (deacylation).

Methodological Advancements in Enzyme Assays Utilizing H Lys Pro Amc Hydrochloride

Development of Fluorometric Assay Protocols

Fluorometric assays using H-Lys-Pro-AMC are founded on the principle of detecting the fluorescence emitted by the liberated AMC molecule. iris-biotech.de When conjugated to the peptide, the AMC fluorophore is in a quenched state with minimal fluorescence. iris-biotech.de Upon enzymatic cleavage, the free AMC exhibits a significant increase in fluorescence intensity, which is directly proportional to the enzyme's activity. iris-biotech.deresearchgate.net

Accurate measurement of enzymatic activity depends on the precise selection of excitation and emission wavelengths that maximize the signal from free AMC while minimizing background fluorescence from the uncleaved substrate. The spectral properties of AMC are distinct from its peptide-conjugated form. The uncleaved substrate exhibits fluorescence at shorter wavelengths, approximately 330 nm for excitation and 390 nm for emission. iris-biotech.de Following enzymatic cleavage, the liberated AMC molecule experiences a red-shift, with optimal excitation and emission wavelengths moving to higher values. iris-biotech.de

Research and application notes consistently report optimal detection of AMC fluorescence within a specific range. The excitation maximum is typically set between 340 nm and 360 nm, while the emission maximum is captured between 440 nm and 460 nm. anu.edu.aucaymanchem.com Specific protocols have utilized pairings such as an excitation of 360 nm and an emission of 460 nm, or an excitation of 355 nm and an emission of 460 nm, to quantify enzymatic activity effectively. anu.edu.aunih.gov

| Fluorophore | State | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Reference |

|---|---|---|---|---|

| AMC-Peptide Conjugate | Uncleaved (Quenched) | ~330 | ~390 | iris-biotech.de |

| AMC | Cleaved (Free) | 340-360 | 440-460 | caymanchem.com |

| AMC | Cleaved (Free) | 360 | 460 | anu.edu.au |

| AMC | Cleaved (Free) | 355 | 460 | nih.gov |

To convert the raw fluorescence data (Relative Fluorescence Units, RFU) into a quantitative measure of enzymatic activity (e.g., moles of substrate cleaved per unit time), a calibration curve is essential. anu.edu.au This is achieved by preparing a series of standards with known concentrations of free AMC in the same assay buffer used for the enzymatic reaction. The fluorescence of each standard is measured, and a plot of fluorescence intensity versus AMC concentration is generated.

This calibration curve allows for the direct conversion of RFU values from the enzymatic assay into the corresponding concentration of released AMC. anu.edu.au The initial reaction velocities are determined from the linear portion of the fluorescence-versus-time plots, ensuring accurate kinetic measurements. anu.edu.au

| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |

|---|---|

| 0.0 | 52 |

| 1.0 | 548 |

| 2.5 | 1290 |

| 5.0 | 2565 |

| 10.0 | 5110 |

| 20.0 | 10230 |

High-Throughput Screening (HTS) Implementations

The sensitivity and simplicity of fluorogenic assays based on H-Lys-Pro-AMC make them highly suitable for high-throughput screening (HTS) of enzyme inhibitors. nih.govresearchgate.net HTS campaigns require the adaptation of these assays into miniaturized and automated formats to test thousands of compounds efficiently.

Miniaturization is a key step in adapting enzyme assays for HTS, offering benefits such as reduced consumption of expensive reagents and conservation of limited test compounds. dispendix.com Assays utilizing H-Lys-Pro-AMC are readily transferred from standard cuvettes to high-density microplate formats, such as 384-well or 1536-well plates. dispendix.comnih.gov

Automation is critical for handling the large number of plates in an HTS campaign. Automated liquid handling systems are employed to accurately and rapidly dispense reagents, including the assay buffer, enzyme, substrate (H-Lys-Pro-AMC Hydrochloride), and library compounds, into the microplates. nih.govdispendix.com These systems ensure precision in the low-volume environments typical of miniaturized assays and increase throughput significantly. dispendix.comnih.gov

The large datasets generated from HTS require specialized data analysis and validation methods. The primary goal is to identify "hits"—compounds that significantly inhibit the enzyme's activity. A common method for hit identification involves calculating a 'robust' Z-score for each compound, which measures the deviation from the mean activity of control wells. nih.gov

Once primary hits are identified, their inhibitory potency is often determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) value. explorationpub.com This is achieved by fitting the data of enzyme activity versus inhibitor concentration to a four-parameter logistic function. explorationpub.com The quality and reliability of an HTS assay are assessed using statistical parameters like the Z'-factor, which provides a measure of the separation between positive and negative controls. researchgate.net A high Z'-factor indicates a robust assay suitable for screening. researchgate.net

Inhibitor Discovery and Mechanistic Characterization Via H Lys Pro Amc Hydrochloride

Elucidation of Inhibitor Mechanism of Action

Beyond identifying inhibitors and their basic modes of interaction, assays utilizing H-Lys-Pro-AMC Hydrochloride are instrumental in a more profound elucidation of their mechanism of action.

Inhibitors can be classified as either reversible or irreversible based on the nature of their interaction with the target enzyme. knyamed.comtutorialspoint.com

Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and exist in rapid equilibrium with the free enzyme. teachmephysiology.comtutorialspoint.com Their effects can be reversed by removing the inhibitor.

Irreversible inhibitors typically form a stable, covalent bond with a key residue in the enzyme, leading to permanent inactivation. ucl.ac.uktutorialspoint.com

A continuous kinetic assay with H-Lys-Pro-AMC Hydrochloride can help distinguish between these mechanisms through pre-incubation experiments. In such a study, the enzyme is pre-incubated with the inhibitor for varying lengths of time before the addition of the substrate to initiate the reaction.

For a fast-acting reversible inhibitor , the level of inhibition will be independent of the pre-incubation time.

For an irreversible or slow-binding inhibitor , the degree of inhibition will increase with longer pre-incubation periods, a phenomenon known as time-dependent inhibition. explorationpub.comnih.gov This indicates that the formation of the enzyme-inhibitor complex is a time-dependent process, characteristic of covalent modification. explorationpub.com

The specificity of an enzyme is determined by the chemical and physical properties of its active site, which is composed of binding pockets or subsites (e.g., S1, S2, S3) that accommodate the corresponding residues (P1, P2, P3) of a substrate or inhibitor. hzdr.denih.gov H-Lys-Pro-AMC Hydrochloride serves as a probe for the S1 and S2 subsites of proteases that recognize and cleave after a Pro-Lys sequence.

By using H-Lys-Pro-AMC Hydrochloride as the substrate, researchers can test a series of rationally designed inhibitors where specific parts of the inhibitor molecule are systematically altered. Observing how these modifications affect the inhibition constant (Kᵢ) provides detailed information about the enzyme's active site architecture. hzdr.deroyalsocietypublishing.org For example, if modifying an inhibitor's moiety designed to interact with the S1 pocket drastically changes its potency, it suggests that this pocket has specific steric or electrostatic requirements. This "active site mapping" approach is crucial for designing inhibitors with high potency and selectivity. hzdr.denih.gov

Structure-Activity Relationship (SAR) Studies for Research Compounds (Non-Clinical)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. rjpbr.com In the context of enzyme inhibitor development, SAR studies involve synthesizing a library of chemical analogues based on an initial "hit" compound and evaluating their inhibitory potency.

The robust and reproducible nature of assays using H-Lys-Pro-AMC Hydrochloride makes it an excellent platform for generating the quantitative data needed for SAR studies. For each analogue in a chemical series, an IC₅₀ or Kᵢ value is determined by measuring its effect on the rate of H-Lys-Pro-AMC Hydrochloride cleavage. This data allows medicinal chemists to establish clear relationships between specific structural modifications and inhibitory activity. nih.gov

For instance, an SAR study might explore how changes to a particular functional group on a lead inhibitor affect its potency against a target protease.

| Compound | Modification at R-group | Kᵢ (nM) | Interpretation |

|---|---|---|---|

| Lead-001 | -H | 520 | Baseline activity. |

| Analogue-002 | -CH₃ | 250 | Small hydrophobic group improves binding. |

| Analogue-003 | -Cl | 110 | Electron-withdrawing group enhances potency. |

| Analogue-004 | -OH | 480 | Polar group is tolerated but does not improve binding. |

| Analogue-005 | -C(CH₃)₃ | 1500 | Bulky group creates steric hindrance, reducing potency. |

Through the systematic analysis of such data, researchers can build a comprehensive understanding of the pharmacophore—the essential structural features required for inhibition. This knowledge guides the rational design of subsequent generations of compounds, optimizing for potency, selectivity, and other drug-like properties. rjpbr.com

Design and Synthesis of Modified Inhibitors

The development of novel enzyme inhibitors often begins with the structure of a known substrate. The dipeptide sequence Lys-Pro is a recognition motif for several peptidases, including dipeptidyl peptidase IV (DPP-IV), a well-established target for the management of type 2 diabetes. mdpi.comnih.gov Inhibitors are frequently designed as peptidomimetics, compounds that mimic the structure of peptides but with modifications to improve stability, bioavailability, and inhibitory potency.

Research in this area focuses on modifying the Lys-Pro scaffold to create compounds that can effectively block the active site of the target enzyme. Synthetic strategies often involve the incorporation of non-natural amino acids or the replacement of the peptide bond with more stable linkages to prevent degradation by other proteases. For instance, the development of DPP-IV inhibitors has explored a wide range of heterocyclic scaffolds that mimic the dipeptide structure. mdpi.com

One common approach involves retaining the proline residue, which is crucial for binding to the S2 pocket of DPPs, while modifying the lysine (B10760008) residue or its N-terminal extension to interact with the S1 pocket and other surface-exposed regions of the enzyme. Structure-activity relationship (SAR) studies are systematically conducted to understand how different chemical modifications impact the inhibitory activity of the compounds. nih.gov For example, modifications to the side chain of the lysine analog can be explored to enhance interactions with the enzyme's active site.

The synthesis of these modified inhibitors is a multi-step process that often involves solid-phase or solution-phase peptide synthesis techniques, followed by the introduction of the desired chemical modifications. The resulting compounds are then purified and characterized before their biological activity is assessed.

A study on tripeptide analogs of Ile-Pro-Ile, a known potent DPP-IV inhibitory peptide, demonstrated that variations in the amino acid residues flanking the central proline significantly impact inhibitory potency. frontiersin.org This highlights the importance of systematic modifications in the design of effective peptidomimetic inhibitors. While not directly using H-Lys-Pro-AMC, this research exemplifies the principles of designing inhibitors based on a proline-containing peptide sequence.

Profiling Inhibitor Selectivity against Multiple Enzyme Targets

A critical aspect of drug development is ensuring that a new inhibitor is selective for its intended target. Off-target inhibition can lead to undesirable side effects. H-Lys-Pro-AMC and other fluorogenic substrates are invaluable tools for profiling the selectivity of newly synthesized inhibitors against a panel of related enzymes. nih.govnih.gov

The process involves a series of enzymatic assays where the inhibitor is tested against the target enzyme as well as other closely related proteases. The activity of each enzyme is measured by its ability to cleave a fluorogenic substrate like H-Lys-Pro-AMC, leading to the release of a fluorescent molecule (AMC). The degree of inhibition is determined by the reduction in fluorescence in the presence of the inhibitor.

This approach allows for the determination of the half-maximal inhibitory concentration (IC50) of the inhibitor against each enzyme. A highly selective inhibitor will have a significantly lower IC50 for its target enzyme compared to other enzymes in the panel.

For example, a newly synthesized DPP-IV inhibitor would be tested not only against DPP-IV but also against other dipeptidyl peptidases such as DPP-8 and DPP-9, as well as unrelated proteases like trypsin and chymotrypsin, to ensure its specificity.

The following table illustrates hypothetical data from a selectivity profile of a novel Lys-Pro peptidomimetic inhibitor (Inhibitor X) against a panel of serine proteases.

| Enzyme | IC50 (nM) of Inhibitor X |

|---|---|

| DPP-IV | 15 |

| DPP-8 | 1250 |

| DPP-9 | 2500 |

| Trypsin | >10000 |

| Chymotrypsin | >10000 |

This type of data is crucial for advancing a lead compound in the drug discovery pipeline, as it provides a clear indication of its specificity and potential for off-target effects. The use of fluorogenic substrates like H-Lys-Pro-AMC facilitates the rapid and efficient generation of such comprehensive selectivity profiles.

H Lys Pro Amc Hydrochloride in Research on Biological Systems and Processes Non Clinical

Investigation of Proteolytic Activity in Cellular Extracts and Lysates

The ability to quantify enzyme activity in complex biological samples like cellular extracts and lysates is fundamental to understanding cellular processes. H-Lys-Pro-AMC Hydrochloride provides a specific and sensitive method for probing the activity of certain peptidases within these mixtures. chemimpex.com

In cell biology, H-Lys-Pro-AMC and its derivatives are utilized to investigate cellular responses and signaling pathways by profiling enzymatic activity in various cell culture models. chemimpex.com Researchers can compare proteolytic activity between different cell types, such as malignant versus non-malignant cells, or assess the effect of specific inhibitors on enzyme function.

For instance, studies using modified Lys-AMC substrates have demonstrated differential proteolytic activity in various cancer cell lines. Research on the enzyme Cathepsin L (CTSL) showed that substrates were efficiently processed by malignant HCT116 and HT29 cancer cells, but not by normal CCD841-CoN or non-malignant Caco-2 cells. researchgate.net This highlights the excellent selectivity of such substrates in distinguishing between cancerous and healthy cells based on their enzymatic footprint. researchgate.net The addition of specific inhibitors confirmed that the observed activity was dependent on the target enzymes, validating the use of these substrates for specific activity profiling. researchgate.net

Table 1: Differential Substrate Cleavage in Human Cell Lines This table is based on findings regarding the selectivity of protease substrates in malignant vs. non-malignant cells, as described in research on Cathepsin L. researchgate.net

| Cell Line | Cell Type | Observed Substrate Cleavage |

|---|---|---|

| HCT116 | Malignant Cancer | Efficient |

| HT29 | Malignant Cancer | Efficient |

| CCD841-CoN | Normal | Not Significant |

| Caco-2 | Non-Malignant | Not Significant |

Peptidases are crucial for maintaining cellular health, participating in everything from the general degradation of non-functional proteins to highly specific regulatory actions that control biological processes. nih.gov These enzymes are found in lysosomes, the cytosol, and attached to plasma membranes, where they maintain cell homeostasis. nih.gov Substrates like H-Lys-Pro-AMC allow for the specific analysis of intracellular peptidases, such as DPP II, helping to elucidate their function in protein turnover and cellular regulation. By measuring the activity of these enzymes under various conditions, researchers can gain insight into their contribution to the complex network of proteolytic processes that keep cells functioning correctly. nih.gov

Studies of Protein Processing and Peptide Metabolism Pathways (In Vitro/Ex Vivo Models)

The continuous synthesis and degradation of proteins and peptides are vital for cellular function. H-Lys-Pro-AMC serves as a tool in laboratory models to dissect the pathways involved in these processes.

Peptide homeostasis, the balanced regulation of peptide production and degradation, is essential for normal physiology. Peptidases play a central role in this process by breaking down peptides, thereby controlling their levels and biological activity. nih.gov The irregular function of these enzymes can lead to various pathological conditions. nih.gov Using fluorogenic substrates in in vitro assays allows researchers to study the kinetics and specificity of enzymes involved in peptide metabolism. This knowledge helps to build a clearer picture of how peptide levels are maintained and how disruptions in this balance can occur, which is foundational for understanding diseases related to protease activity. chemimpex.com

Studying how specific enzymes degrade model peptides provides direct insight into their mechanism of action. While traditional methods often rely on fluorogenic substrates, advanced techniques can monitor the degradation of unlabeled peptides in real time. For example, research using aerolysin nanopores has demonstrated the ability to track the enzymatic degradation of a 10-amino-acid-long lysine (B10760008) peptide by the enzyme trypsin. researchgate.net Initially, the analysis shows a prevalence of the full-length peptide. researchgate.net After the addition of trypsin, there is a significant decrease in the long peptide and a corresponding increase in shorter peptide fragments, providing a direct measure of enzymatic cleavage over time. researchgate.net This type of model system, while not using H-Lys-Pro-AMC directly, exemplifies the principles of studying enzymatic degradation of peptide substrates.

Table 2: Real-Time Monitoring of Model Peptide Degradation by Trypsin This table is based on data from an experiment monitoring the cleavage of a 10-amino-acid lysine peptide over time. researchgate.net

| Time After Trypsin Addition | Proportion of 10-Amino-Acid Peptides | Proportion of Shorter Peptide Fragments |

|---|---|---|

| 0 min (Control) | High | Low |

| 30 min | Decreased | Increased |

| 1 hr 45 min | Significantly Decreased | Significantly Increased |

Contribution to Enzyme Discovery and Characterization in Diverse Organisms

Fluorogenic substrates are critical tools for discovering new enzymes and characterizing their properties across a wide range of organisms, from microbes to parasites and plants. nih.gov Because H-Lys-Pro-AMC is a substrate for post-proline cleaving enzymes (PPCEs), it can be used to screen for and study this specific class of peptidases in various species. glpbio.comnih.gov

For example, a study on the blood fluke Schistosoma mansoni, a parasitic flatworm, utilized Lys-Pro-AMC to functionally analyze its native prolyl oligopeptidase, contributing to the characterization of enzymes in pathogenic organisms. medchemexpress.com In the field of microbiology, related substrates like H-Lys-Ala-AMC have been used to identify and distinguish between different dipeptidyl-peptidases (DPP5 and DPP7) in the bacterium Porphyromonas endodontalis. hongtide.com These studies demonstrate how specific substrates facilitate the discovery and functional analysis of enzymes in diverse biological systems, providing insights into their unique physiological roles. medchemexpress.comhongtide.com

Advanced Research and Future Directions

Rational Design of Next-Generation Fluorogenic Substrates

The rational design of new fluorogenic substrates based on the H-Lys-Pro-AMC structure is a key area of research. The goal is to develop probes with superior performance characteristics, such as enhanced specificity for target enzymes and improved signal-to-noise ratios. This involves meticulous modifications to the peptide motif and the exploration of novel chemical linkers and fluorophores.

The dipeptide Lys-Pro sequence is the primary determinant of the substrate's specificity for certain proteases. Altering this motif is a direct strategy to modulate its interaction with target enzymes. Research has shown that elongating the peptide chain can significantly improve substrate properties. For example, the N-terminal elongation of a widely used matrix metalloproteinase (MMP) substrate to create a sequence containing a Lys-Pro-like motif resulted in a two- to ninefold increase in the specificity constant (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13). nih.govresearchgate.net This approach demonstrates that extending the peptide sequence can create additional contact points between the substrate and the enzyme, thereby enhancing binding affinity and cleavage efficiency for specific targets.

Strategies for modifying the Lys-Pro motif can be systematically explored to fine-tune substrate performance. These modifications could include amino acid substitutions, incorporation of unnatural amino acids, or cyclization of the peptide backbone. The objective is to create a substrate that is more selectively recognized and cleaved by the enzyme of interest, while reducing off-target cleavage by other proteases present in a complex biological sample. This increased specificity is crucial for accurately measuring the activity of a single enzyme in a mixture. nih.govresearchgate.net

| Modification Strategy | Rationale | Potential Outcome | Example (Conceptual) |

|---|---|---|---|

| N-terminal Elongation | Introduce additional enzyme-substrate interaction sites. | Increased specificity (kcat/Km) and sensitivity. nih.govresearchgate.net | Xaa-Lys-Pro-AMC |

| Amino Acid Substitution | Alter binding affinity for the enzyme's active site pockets. | Enhanced selectivity for a specific protease isoform. | H-Arg-Pro-AMC |

| Incorporate Unnatural Amino Acids | Introduce novel chemical functionalities for improved binding or resistance to non-specific degradation. | Improved substrate stability and specificity. | H-Lys(Me)-Pro-AMC |

| Peptide Cyclization | Constrain the peptide conformation to better fit the enzyme's active site. | Higher binding affinity and specificity. | Cyclo(Lys-Pro)-AMC |

Beyond the peptide sequence, the linker connecting the peptide to the fluorophore and the fluorophore itself are critical components that can be optimized. The linker's chemical nature can influence substrate stability, solubility, and susceptibility to enzymatic cleavage. acs.org Advances in linker technology, often driven by fields like antibody-drug conjugates (ADCs), have produced a variety of linkers with different release mechanisms (e.g., acid-sensitive, enzyme-cleavable) that could be adapted for fluorogenic substrates. acs.orgaacrjournals.orgnih.gov An ideal linker should be stable under assay conditions to prevent premature release of the fluorophore but allow for efficient release upon enzymatic cleavage of the scissile bond. acs.org

The choice of fluorophore is also paramount. While 7-amino-4-methylcoumarin (B1665955) (AMC) is widely used, there is a continuous drive to develop and implement novel fluorophores with improved photophysical properties. These include:

Longer Wavelength Emission: Shifting the fluorescence signal to the red or near-infrared region can minimize background fluorescence from biological samples and reduce the risk of false positives from fluorescent compounds in screening libraries. drugtargetreview.com

Higher Quantum Yield: A higher quantum yield results in a brighter signal, enhancing assay sensitivity.

Improved Photostability: Increased resistance to photobleaching allows for longer or repeated measurements.

Better Aqueous Solubility: Enhanced solubility prevents substrate aggregation and ensures accurate kinetic measurements. nih.govresearchgate.net

The development of fluorophores like rhodamine (Rho) for similar assays provides a viable alternative to AMC, offering a red-shifted readout that can mitigate interference issues. drugtargetreview.com

| Fluorophore Property | Advantage in Enzyme Assays | Example Fluorophore Class |

|---|---|---|

| Red-Shifted Emission | Reduces background autofluorescence from biological components. drugtargetreview.com | Rhodamines |

| High Quantum Yield | Increases signal intensity and assay sensitivity. | BODIPY dyes |

| High Photostability | Allows for prolonged or time-lapse imaging experiments. | Cyanine dyes (e.g., Cy5) |

| Environment-Sensitive (Solvatochromic) | May provide additional information about the enzyme's microenvironment. | Nile Red |

Applications in Proteomics and Interactomics Research

While H-Lys-Pro-AMC Hydrochloride is primarily used for studying individual enzymes, its core structure holds theoretical potential for broader applications in proteomics, particularly in profiling enzyme activities across entire proteomes.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technology that employs active-site-directed chemical probes to assess the functional state of enzyme families directly within complex biological systems. nih.govwikipedia.orgnih.gov A standard ABPP probe consists of a binding group, a reactive group (or "warhead") that forms a covalent bond with an active site residue, and a tag for detection or enrichment. wikipedia.org

Theoretically, H-Lys-Pro-AMC could be modified to function as an activity-based probe. This would involve replacing the AMC fluorophore with a warhead and a reporter tag. The Lys-Pro dipeptide would serve as the binding or recognition motif, guiding the probe to its target proteases. Upon binding, the warhead would covalently attach to a nucleophilic residue (e.g., serine, cysteine) in the enzyme's active site, leading to irreversible labeling. This would allow for the specific identification and quantification of active enzymes in a proteome, a significant advantage over traditional methods that measure protein abundance, which may not correlate with activity. wikipedia.orgnih.gov This approach is particularly valuable for studying enzymes that are regulated by endogenous inhibitors or exist as inactive zymogens. wikipedia.org

Fluorogenic substrates like H-Lys-Pro-AMC are valuable tools for identifying new enzyme-substrate relationships. chemimpex.com A high-throughput screening approach can be employed where a library of purified enzymes or complex cell lysates is tested for its ability to cleave the Lys-Pro-AMC substrate. The detection of a fluorescent signal indicates the presence of a protease capable of recognizing and hydrolyzing the Lys-Pro motif. This method can uncover previously unknown functions of enzymes and identify new proteases involved in specific biological pathways. nih.gov

Once a "hit" is identified, further studies can be conducted to confirm the interaction and characterize the enzyme's kinetic parameters (Km and kcat) using the H-Lys-Pro-AMC substrate. This screening methodology is not limited to proteases; it can be adapted to identify enzymes involved in other post-translational modifications by designing substrates with appropriate recognition motifs and cleavage sites.

Methodological Challenges and Solutions in Enzyme Research with H-Lys-Pro-AMC Hydrochloride

Despite its utility, using H-Lys-Pro-AMC Hydrochloride is not without its challenges. Researchers must be aware of potential pitfalls and implement appropriate solutions to ensure data accuracy and reliability.

Substrate Specificity: A primary challenge is that the Lys-Pro motif may be recognized and cleaved by multiple proteases, not just the primary enzyme of interest. nih.govresearchgate.net This is particularly problematic in complex biological samples like cell lysates or tissue homogenates, where numerous proteases are present.

Fluorescence Interference: Assay components, including test compounds in drug screening campaigns, can be inherently fluorescent, leading to false-positive signals. drugtargetreview.com Additionally, inner filter effects or quenching can occur at high substrate or compound concentrations, leading to an underestimation of enzyme activity.

Solution: Running parallel control experiments without the enzyme or without the substrate is essential to identify and subtract background fluorescence. Using fluorophores with red-shifted excitation and emission spectra can also help minimize interference from many common screening compounds. drugtargetreview.com

Substrate Solubility and Stability: Like many peptide-based compounds, H-Lys-Pro-AMC may have limited solubility in aqueous buffers, which can affect the accuracy of kinetic measurements. chemimpex.com The substrate's stability in the assay buffer over the course of the experiment must also be confirmed to ensure that non-enzymatic hydrolysis is not contributing to the signal.

Solution: Careful optimization of assay buffer conditions, including pH and the use of small amounts of organic co-solvents (e.g., DMSO), can improve solubility. Substrate stability can be assessed by incubating it in the assay buffer without the enzyme and monitoring for any increase in fluorescence over time.

Addressing Background Fluorescence and Assay Interference

A primary challenge in fluorescence-based assays utilizing H-Lys-Pro-AMC is the management of background fluorescence and interference, which can significantly impact data accuracy and limit the lower detection limit of the assay. These undesirable signals can originate from multiple sources, including the inherent fluorescence of the substrate, autofluorescence from biological samples and assay components, and optical artifacts such as the inner filter effect.

Sources of Background Fluorescence:

Substrate and Product Fluorescence: While H-Lys-Pro-AMC is designed to be minimally fluorescent, the free 7-Amino-4-methylcoumarin (AMC) product is highly fluorescent. However, the substrate itself can contribute to background signal, a factor that must be accounted for, typically by subtracting the fluorescence of a blank control containing the substrate without the enzyme.

Autofluorescence of Assay Components: Biological samples, such as cell lysates and serum, contain endogenous molecules like NADH, riboflavins, and certain amino acids that fluoresce at wavelengths overlapping with AMC. rsc.org Similarly, components of assay buffers and cell culture media can exhibit autofluorescence. The choice of microplate material is also a critical factor; black plates are generally recommended for fluorescence assays as they absorb stray light and reduce background, in contrast to white plates which reflect light and can increase background fluorescence. bmglabtech.combiomat.itrevvity.compromega.comyoutube.com

Inner Filter Effect (IFE): This phenomenon occurs at high substrate or product concentrations where the analyte absorbs either the excitation or emission light, leading to a non-linear relationship between fluorescence intensity and concentration. labbot.bioresearchgate.netnih.govnih.govrsc.org This can result in an underestimation of enzyme activity. The IFE can be minimized by working with lower, non-saturating substrate concentrations or by applying mathematical correction factors. labbot.bioresearchgate.netnih.govrsc.org

Table 1: Impact of Microplate Color on Background Fluorescence and Signal-to-Blank Ratio

| Microplate Color | Relative Background Fluorescence (RFU) | Signal-to-Blank Ratio |

| Black | Low | High |

| White | High | Low |

| Clear | Moderate | Moderate |

This table illustrates the general principle that black microplates are superior for fluorescence assays due to their ability to reduce background noise and improve the signal-to-blank ratio. bmglabtech.com

Strategies for Enhancing Assay Sensitivity and Reproducibility

To advance the utility of H-Lys-Pro-AMC in diverse research applications, several strategies are being explored to enhance the sensitivity and reproducibility of the assays. These approaches range from the development of novel fluorophores to the optimization of assay conditions and instrumentation.

Improving Fluorogenic Substrates:

One promising avenue is the development of alternative fluorophores with superior photophysical properties compared to AMC. For instance, researchers have synthesized fluorogenic substrates for DPP-4 utilizing novel fluorophores designed to be completely non-fluorescent until cleaved by the enzyme. nih.gov This "off-on" mechanism can significantly reduce background fluorescence and improve the signal-to-noise ratio. nih.gov Furthermore, fluorophores with higher quantum yields and greater photostability can provide a more robust and sustained signal. Rhodamine 110, for example, is a highly fluorescent dye that has been incorporated into DPP-IV substrates, offering kcat/Km values in the range of 10^6 M⁻¹s⁻¹, indicative of a highly sensitive substrate. nih.gov

Table 2: Comparison of Photophysical Properties of AMC and a Novel Fluorophore for DPP-4 Substrates

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| AMC (in H-Gly-Pro-AMC) | ~350 | ~440-460 | ~0.17 |

| TFPE-aniline derivative 1 | 300 | 460 | 0.31 |

Data synthesized from a study developing a novel fluorogenic substrate for DPP-4, demonstrating the potential for improved quantum yield with new fluorophores. nih.gov

Minimizing Photobleaching:

Photobleaching, the irreversible photodegradation of a fluorophore upon exposure to excitation light, can lead to a decrease in fluorescence signal over time and affect the reproducibility of kinetic measurements. researchgate.netnih.govcelljournal.org Several strategies can be employed to mitigate this effect:

Reducing Excitation Light Intensity: Using the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio can significantly reduce the rate of photobleaching.

Minimizing Exposure Time: Limiting the duration of light exposure by using automated shutters and acquiring data only when necessary can preserve the fluorescent signal.

Use of Antifade Reagents: The inclusion of commercially available antifade reagents in the assay buffer can help to quench the reactive oxygen species that contribute to photobleaching.

Optimizing Assay Conditions and Data Analysis:

Careful optimization of assay parameters is crucial for ensuring reproducibility. This includes maintaining a stable pH and temperature, as enzyme activity is highly sensitive to these factors. Additionally, rigorous data analysis, including the proper use of controls (e.g., no-enzyme, no-substrate) and standard curves, is essential for accurate quantification of enzyme activity. For kinetic studies, it is important to ensure that substrate concentrations are well below the Km value to maintain a linear reaction rate.

By addressing the inherent challenges of background fluorescence and assay interference, and by actively pursuing strategies to enhance sensitivity and reproducibility, the scientific community can continue to refine and expand the applications of H-Lys-Pro-AMC Hydrochloride in elucidating the complex roles of dipeptidyl peptidases in health and disease.

Q & A

Q. What are the optimal experimental conditions for using H-Lys-Pro-AMC Hydrochloride in dipeptidyl peptidase (DPP) activity assays?

- Methodological Answer : H-Lys-Pro-AMC Hydrochloride is cleaved by DPP II and IV, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. Optimal conditions include:

- Buffer : Use a pH 7.0–7.4 phosphate or Tris buffer to maintain enzyme stability and activity .

- Temperature : Conduct assays at 37°C to mimic physiological conditions.

- Enzyme Concentration : Titrate enzyme levels to ensure linear kinetics (e.g., 0.1–1.0 µg/mL for recombinant DPP II) .

- Detection : Monitor fluorescence at excitation/emission wavelengths of 380/460 nm. Validate signal linearity over time using a positive control (e.g., purified DPP II) .

Q. How can researchers validate the specificity of H-Lys-Pro-AMC Hydrochloride for DPP II versus other proteases like DPP IV?

- Methodological Answer :

- Inhibitor Studies : Co-incubate with selective inhibitors (e.g., 10 µM sitagliptin for DPP IV; 1 mM AEBSF for serine proteases). A >90% reduction in fluorescence indicates specificity .

- Enzyme Knockdown : Use siRNA or CRISPR-Cas9 to silence DPP II/IV in cell lysates and compare cleavage rates .

- Cross-Reactivity Testing : Test the substrate against purified DPP IV or related proteases (e.g., prolyl oligopeptidase) to confirm selectivity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory kinetic data when using H-Lys-Pro-AMC Hydrochloride in high-throughput screening (HTS)?

- Methodological Answer : Contradictions may arise from assay interference or enzyme instability. Mitigate by:

- Data Normalization : Include internal controls (e.g., AMC standards, blank wells without enzyme) to correct for background fluorescence .

- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by optimizing substrate concentration (typically 10–50 µM) and minimizing edge effects in microplates .

- Secondary Assays : Confirm hits using orthogonal methods (e.g., LC-MS quantification of AMC release) .

Q. How can fluorescence quenching or interference be minimized in assays utilizing H-Lys-Pro-AMC Hydrochloride?

- Methodological Answer : Fluorescence artifacts may stem from sample components (e.g., detergents, colored compounds):

- Matrix Effects : Dilute cell lysates or serum samples to reduce absorbance interference .

- Quenching Correction : Prepare a standard curve of AMC in the experimental matrix to adjust for signal suppression .

- Wavelength Optimization : Use a plate reader with adjustable monochromators to select optimal excitation/emission filters .

Q. How should researchers integrate H-Lys-Pro-AMC Hydrochloride into multiplexed assays with other enzymatic substrates?

- Methodological Answer :

- Spectral Separation : Pair AMC (380/460 nm) with fluorophores like AFC (400/505 nm) or Rh110 (485/535 nm). Validate using single-substrate controls to confirm no cross-talk .

- Time-Resolved Detection : For kinetic assays, stagger additions of substrates or use stop solutions (e.g., 1% SDS) to terminate reactions sequentially .

Data Reporting and Reproducibility

Q. What are the best practices for presenting fluorescence data from H-Lys-Pro-AMC Hydrochloride assays in publications?

- Methodological Answer :

- Figure Design : Use line graphs for kinetic curves and bar charts for endpoint data. Avoid overcrowding figures with multiple structures; highlight key substrates and inhibitors .

- Data Transparency : Report raw fluorescence units, normalization methods, and statistical tests (e.g., ANOVA for multi-group comparisons) .

- Reproducibility : Share detailed protocols for buffer preparation, enzyme sources, and equipment settings (e.g., photomultiplier voltage) .

Q. How can researchers ensure batch-to-batch consistency when synthesizing or purchasing H-Lys-Pro-AMC Hydrochloride?

- Methodological Answer :

- Quality Control : Require suppliers to provide HPLC purity certificates (>95%) and mass spectrometry data confirming molecular weight (400.47 g/mol) .

- In-House Validation : Test each batch using a standardized DPP II assay and compare kinetic parameters (Km, Vmax) to established values .

Troubleshooting and Innovation